molecular formula C12H11NO2 B1614229 (2,6-Dimethylphenyl)(oxazol-2-yl)methanone CAS No. 898784-48-0

(2,6-Dimethylphenyl)(oxazol-2-yl)methanone

Cat. No.: B1614229
CAS No.: 898784-48-0
M. Wt: 201.22 g/mol
InChI Key: CDGQRIPJZWFCKO-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)(oxazol-2-yl)methanone is a chemical compound that features a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and an oxazole ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl)(oxazol-2-yl)methanone typically involves the reaction of 2,6-dimethylbenzoyl chloride with oxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,6-Dimethylbenzoyl chloride+OxazoleBaseThis compound\text{2,6-Dimethylbenzoyl chloride} + \text{Oxazole} \xrightarrow{\text{Base}} \text{this compound} 2,6-Dimethylbenzoyl chloride+OxazoleBase​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)(oxazol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Alcohols or amines depending on the specific reduction pathway.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(2,6-Dimethylphenyl)(oxazol-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dimethylphenyl)(thiazol-2-yl)methanone: Similar structure but with a thiazole ring instead of an oxazole ring.

    (2,6-Dimethylphenyl)(imidazol-2-yl)methanone: Contains an imidazole ring, offering different electronic and steric properties.

Uniqueness

(2,6-Dimethylphenyl)(oxazol-2-yl)methanone is unique due to the presence of the oxazole ring, which imparts specific electronic characteristics and reactivity patterns. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(2,6-dimethylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-4-3-5-9(2)10(8)11(14)12-13-6-7-15-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGQRIPJZWFCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642124
Record name (2,6-Dimethylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-48-0
Record name (2,6-Dimethylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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